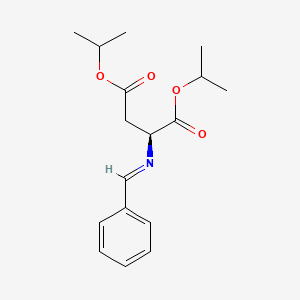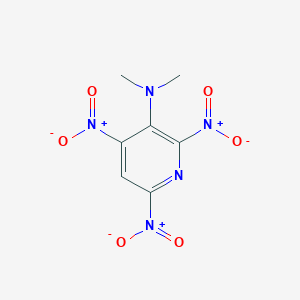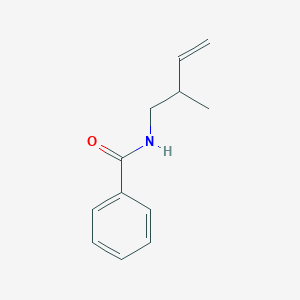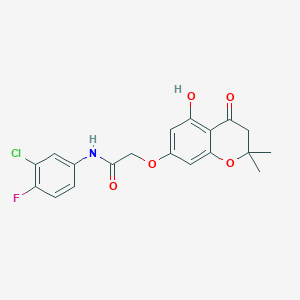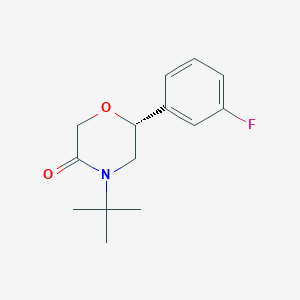![molecular formula C9H8BrN3O B15171190 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is a brominated heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, resulting in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Acetylation: The brominated compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group, yielding 1H-pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or esters.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: It is investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to the FGFRs, it prevents the activation of downstream signaling cascades that are crucial for cell proliferation and survival. This mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-2-acetamide: Lacks the bromine atom, resulting in different biological activity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but different substitution pattern on the pyrrolopyridine ring.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-2-12-9-6(7)3-5(13-9)4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) |
InChI Key |
UINPJUDFOKOJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


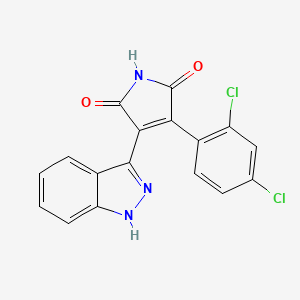
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
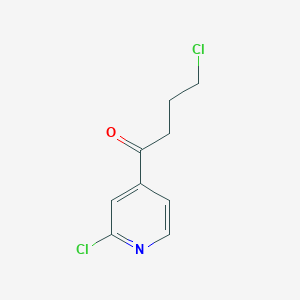
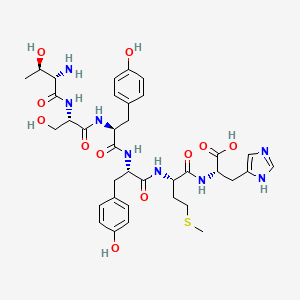
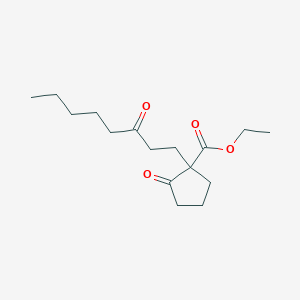
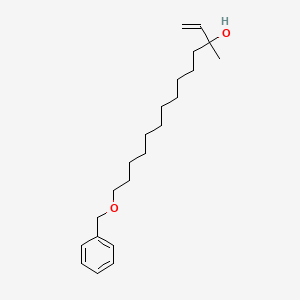
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
